[3-bromo-4-(cyclopropylmethoxy)phenyl]methanol

Catalog No.
S8161947
CAS No.
M.F
C11H13BrO2
M. Wt
257.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-bromo-4-(cyclopropylmethoxy)phenyl]methanol

Product Name

[3-bromo-4-(cyclopropylmethoxy)phenyl]methanol

IUPAC Name

[3-bromo-4-(cyclopropylmethoxy)phenyl]methanol

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

InChI

InChI=1S/C11H13BrO2/c12-10-5-9(6-13)3-4-11(10)14-7-8-1-2-8/h3-5,8,13H,1-2,6-7H2

InChI Key

VGXVZPNXSGPNND-UHFFFAOYSA-N

SMILES

C1CC1COC2=C(C=C(C=C2)CO)Br

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)CO)Br

The compound [3-bromo-4-(cyclopropylmethoxy)phenyl]methanol is an organic molecule characterized by a bromine atom and a cyclopropylmethoxy group attached to a phenyl ring. Its molecular formula is C10H13BrOC_{10}H_{13}BrO, and it features a hydroxymethyl group (-CH2OH) at the para position relative to the cyclopropylmethoxy substituent. This unique structure positions it within a class of compounds that may exhibit interesting chemical and biological properties.

The reactions involving [3-bromo-4-(cyclopropylmethoxy)phenyl]methanol can include:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to different derivatives.
  • Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
  • Reduction: The bromine substituent can also be reduced to form corresponding amines or other functional groups depending on the reaction conditions.

These reactions are fundamental for modifying the compound to enhance its properties or explore its reactivity further.

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Anticancer Properties: Some derivatives have shown potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: Compounds with cyclopropyl groups are often studied for their anti-inflammatory activities.
  • Antimicrobial Activity: There is evidence that certain derivatives possess antimicrobial properties, making them candidates for further pharmacological studies.

For instance, studies on related compounds have demonstrated their ability to inhibit specific pathways involved in diseases like pulmonary fibrosis, showcasing their therapeutic potential .

The synthesis of [3-bromo-4-(cyclopropylmethoxy)phenyl]methanol can be achieved through several methods:

  • Bromination of Phenolic Compounds: Starting from 4-cyclopropylmethoxyphenol, bromination can be performed using bromine or other brominating agents under controlled conditions.
  • Alkylation Reactions: Cyclopropylmethanol can be reacted with suitable phenolic precursors in the presence of bases to yield the desired compound.
  • Reduction Reactions: If starting from a carbonyl derivative, reduction reactions using lithium aluminum hydride or similar reducing agents can yield the target alcohol.

These methods allow for the efficient production of the compound while enabling variations in substituents for further exploration of its properties.

[3-bromo-4-(cyclopropylmethoxy)phenyl]methanol has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting inflammation or cancer.
  • Material Science: Its unique structure could be utilized in developing new materials with specific electronic or mechanical properties.
  • Chemical Research: As a versatile intermediate, it may facilitate the synthesis of more complex organic molecules.

Interaction studies of [3-bromo-4-(cyclopropylmethoxy)phenyl]methanol with biological targets are crucial for understanding its mechanism of action. Potential interactions include:

  • Enzyme Inhibition: Investigating its role as an inhibitor in metabolic pathways could reveal its therapeutic potential.
  • Receptor Binding Studies: Understanding how this compound interacts with specific receptors may elucidate its pharmacodynamics and pharmacokinetics.

Such studies are essential for establishing safety profiles and efficacy in therapeutic applications.

Several compounds share structural similarities with [3-bromo-4-(cyclopropylmethoxy)phenyl]methanol, including:

  • 3-Bromo-4-methoxyphenol
  • Cyclopropylmethylphenol
  • 4-(Cyclopropylmethoxy)benzaldehyde

Comparison Table

Compound NameKey FeaturesUnique Aspects
3-Bromo-4-methoxyphenolBromine and methoxy groupLacks cyclopropyl substituent
CyclopropylmethylphenolCyclopropyl groupNo halogen substituent
4-(Cyclopropylmethoxy)benzaldehydeContains an aldehyde functional groupDifferent functional group

The uniqueness of [3-bromo-4-(cyclopropylmethoxy)phenyl]methanol lies in its combination of both halogen and cyclopropyl functionalities, which may enhance its reactivity and biological activity compared to the other compounds listed.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

256.00989 g/mol

Monoisotopic Mass

256.00989 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

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